2-(2-chloro-6-fluorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide
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Overview
Description
2-(2-chloro-6-fluorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of aromatic rings and heterocycles, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Acetamide Backbone: The initial step involves the acylation of an amine with an acyl chloride or anhydride to form the acetamide backbone. For instance, reacting 2-chloro-6-fluoroaniline with acetic anhydride under basic conditions can yield the desired intermediate.
Coupling with Pyridine Derivative: The next step involves coupling the acetamide intermediate with a pyridine derivative. This can be achieved through a nucleophilic substitution reaction, where the acetamide nitrogen attacks a halogenated pyridine derivative.
Introduction of the Furan Ring: The final step involves the introduction of the furan ring, which can be accomplished through a Suzuki-Miyaura coupling reaction. This step requires a palladium catalyst and a boronic acid derivative of furan.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Key considerations in industrial synthesis include optimizing reaction conditions to maximize yield and purity, as well as implementing robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-(2-chloro-6-fluorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic and heterocyclic structures allow it to engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide
- 2-(2-fluorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide
- 2-(2-chloro-6-fluorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide
Uniqueness
Compared to similar compounds, 2-(2-chloro-6-fluorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. These substituents can affect the compound’s electronic properties, making it more reactive in certain chemical reactions and potentially enhancing its binding affinity to biological targets.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O2/c19-15-3-1-4-16(20)14(15)8-18(23)22-10-12-7-13(11-21-9-12)17-5-2-6-24-17/h1-7,9,11H,8,10H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXLFFSJVQDHDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NCC2=CC(=CN=C2)C3=CC=CO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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